Product packaging for Terferol(Cat. No.:CAS No. 20958-04-7)

Terferol

Cat. No.: B1200326
CAS No.: 20958-04-7
M. Wt: 292.3 g/mol
InChI Key: HMCUGCPHZLJKMS-UHFFFAOYSA-N
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Description

Terferol is a natural product with the molecular formula C19H16O3, isolated from the cultured broth of Streptomyces showdoensis SANK 65080 . It functions as a potent inhibitor of cyclic adenosine 3', 5'-monophosphate phosphodiesterase (cAMP-PDE, EC 3.1.4.17), with an IC50 value of 0.82 µM . Research indicates that this compound's inhibitory activity is not limited to cAMP-PDE; it also extends to cyclic guanosine 3', 5'-monophosphate phosphodiesterase (cGMP-PDE) from various rat tissues . By inhibiting these enzymes, this compound serves as a valuable research tool for investigating cyclic nucleotide-mediated signaling pathways in cellular processes. This product is labeled "For Research Use Only" (RUO). RUO products are intended solely for laboratory research purposes and are not to be used for diagnostic, therapeutic, or any clinical procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16O3 B1200326 Terferol CAS No. 20958-04-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20958-04-7

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

4-methoxy-3,6-diphenylbenzene-1,2-diol

InChI

InChI=1S/C19H16O3/c1-22-16-12-15(13-8-4-2-5-9-13)18(20)19(21)17(16)14-10-6-3-7-11-14/h2-12,20-21H,1H3

InChI Key

HMCUGCPHZLJKMS-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1)C2=CC=CC=C2)O)O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C(=C(C(=C1)C2=CC=CC=C2)O)O)C3=CC=CC=C3

Synonyms

terferol

Origin of Product

United States

Scientific Research Applications

Biological Activities

Terferol exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Cytotoxicity : this compound and its derivatives have shown cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain terphenyl derivatives possess significant cytotoxic activity, making them potential candidates for cancer treatment .
  • Antimicrobial Properties : Research has identified this compound as having antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents. The compound's ability to inhibit microbial growth adds to its potential as a therapeutic agent .
  • Anti-inflammatory Effects : this compound has been studied for its anti-inflammatory properties. It has been reported to inhibit nitric oxide production in certain cellular models, suggesting its role as an anti-inflammatory agent .

Therapeutic Applications

The therapeutic applications of this compound are vast and include:

  • Cancer Treatment : Due to its cytotoxic properties, this compound is being investigated as a potential treatment for various cancers. Its ability to induce apoptosis in cancer cells is particularly noteworthy .
  • Neurological Disorders : Some studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its role in inhibiting cellular migration in cancer cells also indicates potential applications in managing metastasis .
  • Agricultural Uses : Beyond medicinal applications, this compound has been explored for its potential use in agriculture as a natural pesticide due to its antimicrobial properties. This could provide an environmentally friendly alternative to synthetic pesticides .

Case Studies and Research Findings

Recent research has provided insights into the specific applications of this compound:

  • Cytotoxic Activity Study :
    • A study evaluated the cytotoxic effects of this compound derivatives against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM, signifying strong cytotoxic activity against human breast cancer and prostate cancer cell lines .
  • Inflammation Inhibition :
    • In another study focusing on inflammation, this compound was shown to significantly reduce nitric oxide production in activated macrophages, highlighting its potential as an anti-inflammatory agent .
  • Agricultural Application :
    • Research demonstrated that this compound could effectively inhibit fungal growth in agricultural settings, suggesting its utility as a biopesticide .

Comparison with Similar Compounds

Table 1. Structural Differences Between this compound and Related Compounds

Compound Source Structural Variation vs. This compound Key References
This compound Streptomyces showdoensis Reference compound
Compounds 1–4 Burkholderia pseudomallei Varied methyl group positions/numbers
BTH-II0204-207:A Synthetic/Burkholderia Two fused six-membered rings; C-2′ hydroxyl group
Strepantibin D Streptomyces sp. (insect-associated) Glycosylated p-terphenyl
Atromentin Fungi (e.g., Tapinella atrotomentosa) Additional quinone moiety

These structural modifications significantly influence bioactivity. For example, the C-2′ hydroxyl group in BTH-II0204-207:A enhances PDE4D inhibition , while glycosylation in Strepantibin D may reduce cytotoxicity compared to non-glycosylated analogs .

Functional Comparison: PDE Inhibition

This compound and its analogs exhibit varying potency against PDE isoforms (Table 2).

Table 2. PDE Inhibitory Activities of this compound and Analogs

Compound Target PDE Isoform IC50 or % Inhibition (Concentration) Comparison to this compound References
This compound cAMP-PDE/cGMP-PDE 0.82 µM / 0.96 µM Reference
BTH-II0204-207:A PDE4D 31 µM Less potent than this compound
Compound 3 PDE4D 5.543 µM (IC50) More potent than this compound
Strepantibin D Not reported Moderate cytotoxicity (IC50 > 1 µM) PDE inhibition not assessed

Notably, Compound 3 (from Aspergillus sp. ITBBc1) showed superior PDE4D inhibition (IC50 = 5.543 µM) compared to this compound, likely due to its fused rings and hydroxyl group . In contrast, BTH-II0204-207:A was less effective, emphasizing the role of substituent positioning .

Antimicrobial and Cytotoxic Activities

subtilis (MIC = 11 µg/mL) and S. cerevisiae (MIC = 11 µg/mL) , its cytotoxicity against breast cancer cells is moderate (IC50 in µM range) .

Molecular Interactions and Binding Studies

Molecular docking studies revealed this compound’s binding affinity for ubiquitin-specific protease 4 (USP4) with a ΔE of −79.50 kcal/mol, weaker than Concrescenin B (−109.22 kcal/mol) but stronger than Atromentin (−74.93 kcal/mol) .

Preparation Methods

Starting Material and Initial Functionalization

The synthesis of this compound begins with 2,5-diphenyl-1,4-benzoquinone (5) , which undergoes acetoxylation using perchloric acid in acetic anhydride. This step introduces acetyl groups at the 2', 3', and 5' positions of the central quinone ring, yielding 2',3',5'-triacetoxy-2,5-diphenyl-1,4-benzoquinone (6) with a 93% yield. The reaction proceeds under mild conditions (room temperature, 24 hours), leveraging the electrophilic aromatic substitution mechanism facilitated by the acetic anhydride-perchloric acid system.

Selective Deacetylation and Methylation

Triacetate 6 is subjected to selective deacetylation using potassium carbonate (K₂CO₃) in methanol. This step removes the acetyl group exclusively at the 5' position, producing 2',3'-diacetoxy-5'-hydroxy-2,5-diphenyl-1,4-benzoquinone (7) in 90% yield. The regioselectivity arises from steric and electronic factors favoring hydrolysis at the less hindered 5' position.

Subsequent methylation of 7 with methyl iodide (CH₃I) and K₂CO₃ in dimethylformamide (DMF) introduces a methoxy group at the 5' position, yielding 2',3'-diacetoxy-5'-methoxy-2,5-diphenyl-1,4-benzoquinone (8) with an 88% yield. The reaction completes within 5 hours at room temperature, ensuring minimal side reactions.

Final Hydrolysis to this compound

The diacetate 8 undergoes acid-catalyzed hydrolysis using 3M HCl in dioxane. This step removes the remaining acetyl groups, yielding this compound (1) as red crystals with an 87% yield. Crystallization from methanol enhances purity (>98% by HPLC).

Table 1: Key Steps in this compound Synthesis

StepReactionReagents/ConditionsYield (%)
1AcetoxylationHClO₄, Ac₂O, RT, 24 h93
2Selective deacetylationK₂CO₃, MeOH, RT, 5 h90
3MethylationCH₃I, K₂CO₃, DMF, RT, 5 h88
4Hydrolysis3M HCl, dioxane, 60°C, 24 h87

Spectroscopic Characterization

Synthetic this compound exhibits the following spectral properties:

  • IR (KBr) : 3544 cm⁻¹ (O–H stretch), 1773 cm⁻¹ (quinone C=O).

  • ¹H NMR (300 MHz, acetone-d₆) : δ 3.64 (s, 3H, OCH₃), 6.50 (s, 1H, aromatic), 7.22–7.64 (m, 10H, aromatic).

  • ¹³C NMR (75 MHz, acetone-d₆) : δ 55.9 (OCH₃), 104.4–161.2 (aromatic carbons).

Fermentation and Isolation of this compound

Microbial Strain and Cultivation

This compound is produced by Streptomyces showdoensis SANK 65080 during submerged fermentation. The medium comprises glucose (2%), soybean meal (1.5%), and calcium carbonate (0.2%). Fermentation occurs in a 15-liter bioreactor at 28°C with aeration (15 L/min) and agitation (200 rpm) for 48 hours.

Time Course of Production

Enzymatic activity against cAMP phosphodiesterase (PDE) emerges after 24 hours, peaking at 48 hours (Fig. 1). Mycelial biomass reaches 30% packed cell volume (PCV) by 48 hours, correlating with this compound titers of ~150 mg/L.

Table 2: Fermentation Parameters for this compound Production

ParameterValue
Temperature28°C
Aeration rate15 L/min
Agitation200 rpm
Fermentation time48 hours
Maximum titer150 mg/L

Purification and Recovery

The isolation protocol involves:

  • Broth extraction : Adsorption onto Diaion HP-20 resin, eluted with 80% acetone.

  • Solvent partitioning : Hexane/dichloromethane (1:1) extraction removes lipids.

  • Chromatography : Silica gel column chromatography (CH₂Cl₂:MeOH = 98:2) yields this compound with >95% purity.

Comparative Analysis of Methods

Yield and Scalability

  • Chemical synthesis affords this compound in 63% overall yield (four steps), suitable for gram-scale production.

  • Fermentation provides lower yields (150 mg/L) but avoids multi-step organic synthesis.

Practical Considerations

  • Synthetic route : Requires handling of hazardous reagents (e.g., perchloric acid), limiting industrial adoption.

  • Fermentation : Utilizes renewable substrates but demands optimization for higher titers .

Q & A

Q. Example NMR Data for this compound :

Position1H^{1}\text{H} (ppm)13C^{13}\text{C} (ppm)
C-2'6.75 (s)112.4
C-42.45 (s, CH3_3)22.1

Basic: What in vitro models are commonly used to evaluate this compound’s bioactivity?

Answer:

  • Cytotoxicity Assays : MTT assays against breast cancer cell lines (e.g., MCF-7, MDA-MB-231) with IC50_{50} values calculated via dose-response curves .
  • Enzyme Inhibition : PDE4D inhibition assays using recombinant enzymes, with activity measured as % inhibition at 5 µM and IC50_{50} values derived from serial dilutions (e.g., this compound analog IC50_{50} = 5.54 µM vs. Rolipram = 0.59 µM) .

Q. Example PDE4D Inhibition Data :

Compound% Inhibition (5 µM)IC50_{50} (µM)
This compound analog (3)49.4%5.54 ± 0.24
Rolipram (control)98.2%0.59 ± 0.06

Advanced: How do structural modifications influence this compound’s PDE4D inhibitory activity?

Answer: Structure-activity relationship (SAR) studies highlight:

  • Hydroxyl Group at C-2' : Critical for hydrogen bonding with PDE4D active sites. Removal reduces activity by >50% .
  • Methyl Substituents : Position and number affect steric hindrance. Para-methyl groups enhance lipophilicity and membrane permeability .
  • Fused Aromatic Rings : Rigidity improves binding affinity but may limit solubility .

Methodological Tip : Use molecular docking simulations to predict binding interactions before synthesizing analogs.

Advanced: How to reconcile contradictory reports on this compound’s cytotoxicity across studies?

Answer: Contradictions arise from:

  • Cell Line Specificity : Activity against breast cancer cells (IC50_{50} = 10–50 µM) vs. inactivity in Bacillus subtilis (MIC >33 µg/mL) .
  • Concentration Ranges : Cytotoxicity often observed at higher concentrations (e.g., >10 µM), while lower doses may show no effect .
  • Assay Conditions : Variances in incubation time, serum content, or endpoint detection (e.g., MTT vs. ATP-based assays) .

Resolution Strategy : Replicate experiments using standardized protocols (e.g., CLSI guidelines) and include positive/negative controls.

Advanced: What challenges exist in isolating this compound from natural sources?

Answer: Key hurdles include:

  • Low Abundance : this compound constitutes <0.01% of Streptomyces sp. fermentation extracts, requiring large-scale cultures .
  • Chromatographic Separation : Co-elution with structurally similar p-terphenyls necessitates repeated HPLC (e.g., YMC Triart C18 column, 10 × 250 mm) .
  • Stability Issues : Sensitivity to light and oxygen during isolation; use amber glassware and nitrogen atmospheres .

Methodological: How to design a robust SAR study for this compound derivatives?

Answer:

Synthetic Modifications : Focus on functional groups (e.g., -OH, -CH3_3) via methylation/acetylation .

In Silico Screening : Use tools like AutoDock Vina to prioritize analogs with favorable binding energies.

Dose-Response Testing : Evaluate IC50_{50} values across 6–8 concentrations (e.g., 0.1–100 µM) with triplicate measurements .

Methodological: How to ensure reproducibility in cytotoxicity assays for this compound?

Answer:

  • Standardized Cell Lines : Use authenticated stocks (e.g., ATCC) and passage numbers <20 .
  • Control Groups : Include vehicle (DMSO) and positive controls (e.g., Doxorubicin) .
  • Data Normalization : Express viability as % relative to untreated cells, with statistical validation (e.g., ANOVA, p < 0.05) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terferol
Reactant of Route 2
Terferol

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